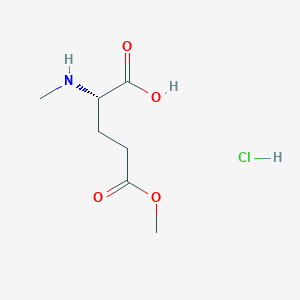

H-N-Me-Glu(OMe)-OH.HCl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H14ClNO4 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

(2S)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m0./s1 |

InChI Key |

IXVRGLRZRIRJET-JEDNCBNOSA-N |

Isomeric SMILES |

CN[C@@H](CCC(=O)OC)C(=O)O.Cl |

Canonical SMILES |

CNC(CCC(=O)OC)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-glutamic acid γ-methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-methyl-L-glutamic acid γ-methyl ester hydrochloride (H-N-Me-Glu(OMe)-OH.HCl). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles information on closely related and structurally similar molecules, including L-glutamic acid 5-methyl ester and N-methyl-L-glutamic acid. This guide infers the likely properties and synthetic pathways for the target compound based on this available data, offering a valuable resource for researchers interested in its synthesis and potential applications. The document includes tabulated physicochemical data for related compounds, detailed experimental protocols for their synthesis, and a proposed synthetic workflow for this compound.

Introduction

N-methylated amino acids and their esters are crucial building blocks in peptide synthesis and drug discovery. The N-methyl group can impart unique properties to peptides, such as increased metabolic stability, enhanced membrane permeability, and constrained conformational flexibility, which can lead to improved therapeutic profiles. N-methyl-L-glutamic acid γ-methyl ester hydrochloride is a derivative of the excitatory neurotransmitter L-glutamic acid, and as such, is of significant interest for applications in neuroscience and pharmacology. This guide aims to provide a detailed summary of the known chemical properties of this compound and its immediate precursors, addressing a notable gap in the readily available scientific literature.

Physicochemical Properties

Direct experimental data for this compound is not widely available. Therefore, the following tables summarize the known quantitative data for structurally similar compounds to provide a comparative reference.

Table 1: Properties of L-Glutamic Acid 5-Methyl Ester

| Property | Value | Reference(s) |

| CAS Number | 1499-55-4 | [1][2][3] |

| Molecular Formula | C6H11NO4 | [1] |

| Molecular Weight | 161.16 g/mol | |

| Melting Point | 182 °C (decomposes) | |

| Optical Activity | [α]20/D +29° (c=2 in 6 M HCl) | |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water and ethanol, insoluble in ether. | [1] |

Table 2: Properties of N-Methyl-L-glutamic Acid

| Property | Value | Reference(s) |

| CAS Number | 35989-16-3 | [4] |

| Molecular Formula | C6H11NO4 | |

| Molecular Weight | 161.157 g/mol | |

| Biological Activity | Reported to have cytotoxic effects as an L-glutamic acid analog. |

Table 3: Properties of L-Glutamic Acid Dimethyl Ester Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 23150-65-4 | [5][6] |

| Molecular Formula | C7H13NO4.HCl | [5][6] |

| Molecular Weight | 211.7 g/mol | [6] |

| Storage Temperature | 2-8°C | [5] |

Table 4: Inferred Properties of this compound

| Property | Inferred Value | Justification |

| Molecular Formula | C7H14ClNO4 | Addition of a methyl group and HCl to L-glutamic acid 5-methyl ester. |

| Molecular Weight | 211.64 g/mol | Based on the inferred molecular formula. |

| Appearance | Likely a white to off-white solid | Based on the appearance of similar amino acid hydrochlorides. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form generally increases aqueous solubility. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be devised based on established methods for the N-methylation and esterification of amino acids. The following are detailed protocols for the synthesis of key precursors.

Synthesis of L-Glutamic Acid 5-Methyl Ester

This protocol is adapted from a known procedure for the selective esterification of the γ-carboxylic acid of L-glutamic acid.[1]

Materials:

-

L-Glutamic Acid

-

Methanol

-

Concentrated Sulfuric Acid or Hydrochloric Acid (catalyst)

Procedure:

-

Suspend L-glutamic acid in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid or bubble gaseous hydrochloric acid through the mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate or an amine base).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Synthesis of N-Methyl-L-glutamic Acid

A common method for the N-methylation of amino acids involves the formation and subsequent reductive cleavage of a 1,3-oxazolidin-5-one.[4]

Materials:

-

L-Glutamic Acid

-

Formaldehyde

-

A reducing agent (e.g., sodium borohydride or catalytic hydrogenation)

-

Appropriate solvents (e.g., aqueous methanol)

Procedure:

-

Dissolve L-glutamic acid in an appropriate solvent system.

-

Add aqueous formaldehyde to form the corresponding 1,3-oxazolidin-5-one intermediate.

-

After formation of the intermediate, perform a reductive cleavage using a suitable reducing agent. For example, add sodium borohydride portion-wise at a controlled temperature.

-

Acidify the reaction mixture to quench the excess reducing agent and to protonate the product.

-

The N-methyl-L-glutamic acid can be isolated by adjusting the pH to its isoelectric point, leading to precipitation, or by ion-exchange chromatography.

Proposed Synthetic Workflow for this compound

A logical approach to synthesize the target compound involves a multi-step process. The following workflow outlines a plausible synthetic route, which would require optimization of reaction conditions and purification methods.

Caption: Proposed synthetic routes to this compound.

Biological Context and Potential Applications

While no specific biological activity has been reported for this compound, its structural similarity to L-glutamic acid suggests potential interactions with glutamate receptors and transporters. N-methylated amino acids are often used to probe these systems due to their altered binding kinetics and metabolic stability. The cytotoxic effects noted for the parent compound, N-methyl-L-glutamic acid, suggest that its derivatives could be investigated for applications in oncology. Furthermore, as a protected and activated amino acid derivative, it holds potential as a building block in the synthesis of novel peptides and peptidomimetics for drug development.

Conclusion

This technical guide has synthesized the available information on the chemical properties of this compound by examining its constituent parts and closely related analogs. While direct experimental data remains elusive, the provided information on the physicochemical properties of related compounds, detailed synthetic protocols for precursors, and a proposed synthetic workflow offer a solid foundation for researchers. The lack of comprehensive data highlights an opportunity for further research to fully characterize this compound and explore its potential in medicinal chemistry and drug development. Future work should focus on executing the proposed synthetic routes, characterizing the final product using modern analytical techniques (NMR, MS, etc.), and evaluating its biological activity.

References

- 1. L-Glutamic Acid 5-Methyl Ester (5-Methyl L-Glutamate) BP EP USP CAS 1499-55-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. L-Glutamic acid 5-methyl ester, 99% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. clearsynth.com [clearsynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Detection [iris-biotech.de]

- 6. peptide.com [peptide.com]

Technical Guide: H-N-Me-Glu(OMe)-OH.HCl (N-methyl-L-glutamic acid 5-methyl ester hydrochloride)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-L-glutamic acid 5-methyl ester hydrochloride is a derivative of the excitatory neurotransmitter L-glutamic acid. It incorporates two key structural modifications: N-methylation of the alpha-amino group and esterification of the side-chain (gamma) carboxylic acid. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Such derivatives are valuable tools in medicinal chemistry for probing structure-activity relationships (SAR) in the development of novel therapeutics targeting glutamate receptors or as chiral building blocks in peptide synthesis.

Physicochemical Data of Precursor Molecules

Quantitative data for the target compound is not available. The table below summarizes the properties of its key structural precursors.

| Property | L-Glutamic Acid 5-Methyl Ester | N-Methyl-L-glutamic acid |

| Synonyms | H-Glu(OMe)-OH | N-Me-L-Glu-OH |

| CAS Number | 1499-55-4[1][2] | 35989-16-3[3] |

| Molecular Formula | C₆H₁₁NO₄ | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol [1] | 161.16 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white solid |

| Purity | ≥98% | ≥98% |

| Optical Activity | [α]20/D +28.0 to +30.0° (c=2 in 6M HCl)[1] | No data available |

| Melting Point | 182 °C (decomposes)[1] | No data available |

Proposed Synthetic Routes and Experimental Protocols

Two plausible synthetic routes for H-N-Me-Glu(OMe)-OH.HCl are outlined below.

Route 1: N-methylation of L-Glutamic Acid 5-Methyl Ester

This route involves the initial selective esterification of L-glutamic acid followed by N-methylation.

Logical Workflow for Synthetic Route 1

Caption: Proposed synthesis of the target compound starting from L-Glutamic Acid.

Experimental Protocol: Step 1 - Synthesis of L-Glutamic Acid 5-Methyl Ester (H-Glu(OMe)-OH)

This protocol is adapted from methods for selective esterification of glutamic acid.[4][5]

-

Reaction Setup: Suspend L-glutamic acid (1 equivalent) in methanol (approx. 5-10 volumes). Cool the suspension to 0-5 °C in an ice bath.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (0.1-0.2 equivalents) to the stirred suspension.

-

Esterification: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Workup: Cool the reaction mixture again and neutralize the catalyst by the careful addition of a base, such as sodium bicarbonate solution, until the pH is approximately 7.

-

Isolation: Concentrate the mixture under reduced pressure to remove methanol. The resulting aqueous solution can be purified by ion-exchange chromatography to isolate the L-glutamic acid 5-methyl ester. The product is typically a white crystalline solid.[1]

Experimental Protocol: Step 2 - N-methylation via Reductive Amination

This is a general procedure for the N-methylation of amino esters.[6][7]

-

Reaction Setup: Dissolve L-glutamic acid 5-methyl ester (1 equivalent) in a suitable solvent like methanol or a mixture of methanol and water.

-

Imine Formation: Add aqueous formaldehyde (HCHO) solution (1.1 equivalents) to the mixture and stir at room temperature for 1-2 hours to form the intermediate imine/iminium ion.

-

Reduction: Cool the solution to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction to proceed overnight at room temperature.

-

Workup and Purification: Quench the reaction by adding dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure. The crude product can be purified using column chromatography.

Experimental Protocol: Step 3 - Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified N-methyl-L-glutamic acid 5-methyl ester in a minimal amount of a dry organic solvent like diethyl ether or ethyl acetate.

-

Precipitation: Add a solution of hydrogen chloride (HCl) in diethyl ether dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Route 2: Selective Esterification of N-Methyl-L-glutamic acid

This alternative route begins with the N-methylated precursor.

Logical Workflow for Synthetic Route 2

Caption: Alternative synthesis starting from N-Methyl-L-glutamic acid.

Experimental Protocol:

Selective esterification of the gamma-carboxyl group while the alpha-carboxyl is free is challenging. A more viable approach involves protecting the alpha-carboxyl group, esterifying the gamma-carboxyl, and then deprotecting.

-

Protection: Protect the alpha-carboxyl group of N-methyl-L-glutamic acid using a suitable protecting group (e.g., forming a benzyl ester).

-

Esterification: Activate the remaining gamma-carboxyl group using a coupling agent (e.g., DCC/DMAP) and react with methanol.

-

Deprotection: Remove the alpha-carboxyl protecting group (e.g., via hydrogenolysis for a benzyl ester) to yield the free acid.

-

Salt Formation: Form the hydrochloride salt as described in Route 1, Step 3.

Applications in Drug Development

-

Probing Receptor Binding Pockets: As a rigid and functionally modified analog of glutamate, this compound can be used to study the topology and binding requirements of glutamate receptors (e.g., NMDA, AMPA, kainate receptors).

-

Peptide Synthesis: It serves as a building block for incorporating N-methylated glutamic acid residues into peptides. N-methylation can increase metabolic stability by preventing enzymatic degradation and can induce specific peptide conformations.[1]

-

Intermediate for Complex Molecules: The functional groups (amine, ester, carboxylic acid) allow for further chemical modifications, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents.[8]

References

- 1. L-谷氨酸-5-甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. clearsynth.com [clearsynth.com]

- 3. N-methyl-L-glutamic acid | CAS#:35989-16-3 | Chemsrc [chemsrc.com]

- 4. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 5. DE2158562C3 - Process for the preparation of glutamic acid 5-methyl ester - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. WO2006123909A1 - Process for the preparation of n(5)-ethylglutamine - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties and Synthesis of N-Methylated Glutamic Acid Derivatives

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of N-methylated glutamic acid derivatives, with a primary focus on H-N-Me-Glu(OMe)-OH.HCl. Due to the potential for ambiguity in chemical nomenclature, this document also addresses related compounds to ensure clarity for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Weight

The nomenclature "this compound" most accurately describes N-methyl-L-glutamic acid γ-methyl ester hydrochloride. This compound features a methyl group on the amino nitrogen (N-Me), a methyl ester at the gamma-carboxyl position ((OMe)), and a free alpha-carboxyl group (-OH), with the entire molecule forming a hydrochloride salt.

For clarity and comparison, the molecular weights of several related glutamic acid derivatives are summarized in the table below.

| Compound Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) |

| N-Methyl-L-glutamic acid | H-N-Me-Glu-OH | C₆H₁₁NO₄ | 161.16[1][2] |

| N-Methyl-L-glutamic acid hydrochloride | H-N-Me-Glu-OH.HCl | C₆H₁₁NO₄.HCl | 197.62 |

| L-Glutamic acid γ-methyl ester hydrochloride | H-Glu(OMe)-OH.HCl | C₆H₁₂ClNO₄ | 197.62 |

| L-Glutamic acid dimethyl ester hydrochloride | H-Glu(OMe)-OMe.HCl | C₇H₁₄ClNO₄ | 211.5 - 211.7[3][4] |

Note: The molecular weight for this compound is calculated based on the addition of a methyl group and HCl to the base glutamic acid structure.

Experimental Protocols: Synthesis of Glutamic Acid Derivatives

The synthesis of N-methylated and esterified glutamic acid derivatives often involves multi-step procedures. Below are generalized experimental protocols for the synthesis of related compounds, which can be adapted for the target molecule.

Esterification of L-Glutamic Acid

A common method for producing amino acid methyl esters involves the use of thionyl chloride in methanol.

Protocol:

-

Suspend L-glutamic acid in anhydrous methanol at 0°C.

-

Add thionyl chloride dropwise to the cooled suspension.

-

Allow the reaction mixture to stir at room temperature for an extended period (e.g., 3 days) under a nitrogen atmosphere.[5]

-

Concentrate the reaction mixture in vacuo to yield the crude product as a solid.[5]

-

The crude product can be purified by recrystallization.

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

An alternative method utilizes trimethylchlorosilane (TMSCl) in methanol for esterification.[6]

Protocol:

-

To the amino acid, slowly add freshly distilled chlorotrimethylsilane and stir.[6]

-

Add methanol and continue stirring the resulting solution or suspension at room temperature.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the amino acid ester hydrochloride.[6]

Logical Workflow for Synthesis

The synthesis of this compound would logically proceed through a series of protection, methylation, and deprotection steps. The following diagram illustrates a plausible synthetic workflow.

References

- 1. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]

- 2. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. peptide.com [peptide.com]

- 5. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: H-N-Me-Glu(OMe)-OH.HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-N-Me-Glu(OMe)-OH.HCl (N-methyl-L-glutamic acid γ-methyl ester hydrochloride), a derivative of the excitatory neurotransmitter L-glutamic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established synthetic methodologies to present a thorough profile. This guide covers the predicted physicochemical properties, a proposed multi-step synthesis with detailed experimental protocols, and an exploration of its potential pharmacological significance based on the activity of similar N-methylated glutamate derivatives. The information is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel glutamate receptor modulators.

Chemical Structure and Properties

This compound is the hydrochloride salt of N-methyl-L-glutamic acid with a methyl ester at the γ-carboxylic acid position. The N-methylation and γ-esterification modify the polarity and receptor binding profile compared to the parent molecule, L-glutamic acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | N-methyl-L-glutamic acid[1][2] | L-glutamic acid γ-methyl ester |

| Molecular Formula | C7H14ClNO4 | C6H11NO4 | C6H11NO4 |

| Molecular Weight | 211.64 g/mol | 161.16 g/mol | 161.16 g/mol |

| IUPAC Name | (2S)-2-(methylamino)-5-methoxy-5-oxopentanoic acid hydrochloride | (2S)-2-(methylamino)pentanedioic acid | (2S)-2-amino-5-methoxy-5-oxopentanoic acid |

| CAS Number | Not available | 35989-16-3 | 1119-33-1 |

| Predicted Solubility | Soluble in water and polar organic solvents. | Soluble in water. | Soluble in water. |

| Predicted pKa | α-COOH: ~2.2, NH2+: ~9.8 | α-COOH: 2.19, γ-COOH: 4.25, NH2+: 9.82 | α-COOH: ~2.2, NH2+: ~9.7 |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves two key steps: the selective γ-esterification of L-glutamic acid followed by the N-methylation of the resulting monoester.

Step 1: Selective γ-Esterification of L-Glutamic Acid

This protocol is adapted from a method for preparing L-glutamic acid-5-methyl ester.[3]

Materials:

-

L-Glutamic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium Hydroxide (Ba(OH)₂)

-

Barium Chloride (BaCl₂) solution (for testing)

-

Distilled water

Procedure:

-

Suspend L-glutamic acid in anhydrous methanol.

-

Carefully add concentrated sulfuric acid as a catalyst. The amount should be a catalytic quantity (e.g., 0.1-0.2 equivalents).

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the sulfuric acid by adding a stoichiometric amount of barium hydroxide. This will precipitate barium sulfate.

-

Filter off the barium sulfate precipitate and wash the solid with methanol.

-

To ensure complete removal of sulfate ions, the filtrate can be tested with a barium chloride solution.

-

Evaporate the methanol from the filtrate under reduced pressure to yield crude H-Glu(OMe)-OH.

-

The crude product can be purified by recrystallization.

Step 2: N-Methylation of L-Glutamic Acid γ-Methyl Ester

This protocol describes a general method for the N-methylation of amino acids via reductive amination.

Materials:

-

H-Glu(OMe)-OH (from Step 1)

-

Formaldehyde (37% aqueous solution)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Methanol or another suitable solvent

Procedure:

-

Dissolve H-Glu(OMe)-OH in methanol.

-

Add the aqueous formaldehyde solution to the reaction mixture.

-

Add the 10% Pd/C catalyst.

-

Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (e.g., 50 psi).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude N-methylated product, H-N-Me-Glu(OMe)-OH.

-

Purify the product by a suitable method, such as column chromatography or recrystallization.

Step 3: Hydrochloride Salt Formation

Materials:

-

H-N-Me-Glu(OMe)-OH (from Step 2)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

-

Dissolve the purified H-N-Me-Glu(OMe)-OH in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Potential Pharmacological Significance and Signaling Pathways

N-methylated derivatives of glutamate are known to interact with glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system. The most well-known of these is the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

Table 2: Pharmacological Activity of Related N-Methylated Glutamate Analogs

| Compound | Receptor Target(s) | Observed Effects |

| N-Methyl-D-aspartate (NMDA) | NMDA Receptor Agonist | Potent excitation of neurons, induction of long-term potentiation (LTP). |

| N-Methyl-L-glutamic acid | Potential weak agonist/antagonist at glutamate receptors | Limited data available, but structurally similar to NMDA.[1] |

| Ketamine | NMDA Receptor Antagonist | Anesthetic, analgesic, and antidepressant effects.[4] |

Given its structure, this compound is hypothesized to act as a modulator of glutamate receptors, potentially the NMDA receptor. Its activity could range from agonism to antagonism, and the presence of the γ-methyl ester will influence its ability to cross the blood-brain barrier and its metabolic stability.

Conclusion

References

An In-depth Technical Guide on N-Methyl-L-glutamic acid Dimethyl Ester Hydrochloride and its Core Components

Disclaimer: N-Methyl-L-glutamic acid dimethyl ester hydrochloride is a specific chemical derivative for which detailed experimental data is not widely available in public scientific literature. This guide provides a comprehensive overview based on the well-documented properties of its core functional components: the parent amino acid, N-Methyl-L-glutamic acid (NMG), and the chemical class of amino acid dimethyl esters. The synthesis and properties of the closely related L-glutamic acid dimethyl ester hydrochloride are used as a proxy to describe the chemical characteristics of the esterified form.

Executive Summary

N-Methyl-L-glutamic acid (NMG) is a potent and selective agonist for glutamate receptors, playing a significant role in neuroscience research, particularly in studies of synaptic transmission and neuroplasticity.[1] Its derivative, N-Methyl-L-glutamic acid dimethyl ester hydrochloride, is theorized to function as a more cell-membrane-permeable version of NMG, facilitating its use in cellular assays. This document details the chemical properties, synthesis, and biological significance of these related compounds. It provides researchers, scientists, and drug development professionals with a foundational understanding, including detailed experimental protocols and pathway diagrams.

Chemical Properties and Identification

While specific data for the N-methylated dimethyl ester is scarce, the properties of the parent compound and the non-N-methylated ester provide a strong basis for understanding its chemical nature.

Quantitative Data

The following tables summarize the known quantitative data for N-Methyl-L-glutamic acid (the parent compound) and L-glutamic acid dimethyl ester hydrochloride (a close structural analog).

Table 1: Properties of N-Methyl-L-glutamic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 35989-16-3 | [2][3] |

| Molecular Formula | C₆H₁₁NO₄ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid |[2] |

Table 2: Properties of L-glutamic acid dimethyl ester hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 23150-65-4 | [4][5][6] |

| Molecular Formula | C₇H₁₄ClNO₄ | [4][6][7] |

| Molecular Weight | 211.64 g/mol | [4][7] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 89-90°C | [7] |

| Solubility | Soluble in water and methanol | [7] |

| Optical Activity | [α]20/D +26.0±1° (c=5% in H₂O) | [7] |

| Stability | Hygroscopic; stable under recommended storage |[7] |

Synthesis and Experimental Protocols

The synthesis of N-Methyl-L-glutamic acid dimethyl ester hydrochloride would involve two key transformations: the esterification of the carboxylic acid groups and the N-methylation of the amine. A common route would be to perform the esterification on the commercially available N-Methyl-L-glutamic acid.

Alternatively, one could start with L-glutamic acid, perform the esterification, and then introduce the N-methyl group. The most widely documented protocol is the esterification of L-glutamic acid, which serves as an excellent template for this chemical reaction.

General Experimental Protocol: Synthesis of an Amino Acid Dimethyl Ester Hydrochloride

This protocol details the synthesis of L-glutamic acid dimethyl ester hydrochloride via the thionyl chloride method. This is a standard and effective procedure for the esterification of amino acids.[8][9]

Materials:

-

L-glutamic acid (1.0 mol equivalent)

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) (2.5 mol equivalents)

-

Methyl tert-butyl ether (MTBE)

-

500 mL four-necked flask with stirrer, thermometer, and reflux condenser

-

Aqueous sodium hydroxide solution (for absorption unit)

-

Nitrogen gas line

Procedure:

-

Setup: Assemble the 500 mL four-necked flask with a mechanical stirrer, thermometer, and a reflux condenser connected to a sodium hydroxide trap to neutralize the HCl gas byproduct.

-

Reagent Addition: To the flask, add anhydrous methanol (300 g), followed by L-glutamic acid (14.7 g, 0.10 mol).[8] Sequentially add thionyl chloride (30.0 g, 0.25 mol) to the stirred mixture.[8] An alternative method involves adding thionyl chloride dropwise to anhydrous methanol at 0°C before adding the amino acid.[8]

-

Reaction: Heat the reaction mixture to 60-63°C and maintain this temperature while stirring for approximately 7 hours.[9] Monitor the reaction's completion via Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the system to 20-25°C.[9] Pass a stream of nitrogen gas through the flask for 30 minutes to displace any remaining hydrogen chloride gas.[9]

-

Isolation: Recover the excess thionyl chloride and methanol via distillation.[9] To the resulting residue, add 100 g of methyl tert-butyl ether and stir to form a slurry (pulping).[9]

-

Purification: Collect the solid product by filtration. Dry the solid to obtain L-glutamic acid dimethyl ester hydrochloride as a white solid.[9] The reported yield and purity are high, at 98.1% and 99.5% (by HPLC), respectively.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-glutamic acid dimethyl ester HCl.

Biological Activity and Mechanism of Action

The biological activity of N-Methyl-L-glutamic acid dimethyl ester hydrochloride is inferred from its parent compound, N-Methyl-L-glutamic acid, a well-established agonist of the N-methyl-D-aspartate (NMDA) receptor. The esterification to a dimethyl ester is a common pharmacological strategy to increase lipophilicity, thereby enhancing the molecule's ability to cross the blood-brain barrier and cell membranes. Once inside the central nervous system or within a cell, esterase enzymes would likely cleave the methyl ester groups, releasing the active N-Methyl-L-glutamic acid.

Role as an NMDA Receptor Agonist

N-Methyl-L-glutamic acid acts as an excitatory neurotransmitter agonist.[10] Its primary target is the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, a fundamental process for learning and memory.[1]

Activation of the NMDA receptor is unique as it requires the binding of two co-agonists, glutamate (or an agonist like NMG) and glycine (or D-serine). Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). This block is only relieved when the neuron is depolarized. This dual-requirement makes the NMDA receptor a "coincidence detector," firing only when there is both presynaptic glutamate release and postsynaptic depolarization.

NMDA Receptor Signaling Pathway

Upon activation, the NMDA receptor channel opens, allowing an influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions. The influx of Ca²⁺ acts as a powerful second messenger, initiating a cascade of downstream signaling events.

Caption: Simplified NMDA receptor signaling cascade initiated by an agonist.

Applications in Research and Drug Development

-

Neuroscience Research: As a potent glutamate receptor agonist, NMG and its derivatives are invaluable tools for studying the mechanisms of synaptic transmission, long-term potentiation (LTP), and neuroplasticity.[1]

-

Pharmaceutical Development: The glutamatergic system is implicated in numerous neurological and psychiatric disorders. Molecules that modulate this system are candidates for treating conditions like Alzheimer's disease and schizophrenia.[1] The dimethyl ester form could be particularly useful in developing CNS-penetrant therapeutics.

-

Chemical Synthesis: As a chiral molecule, it serves as a building block in the synthesis of more complex pharmaceutical agents and peptides.[11]

Safety and Handling

Based on safety data for the structurally similar L-glutamic acid dimethyl ester hydrochloride, the following precautions are advised.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[4]

-

Handling: Use in a well-ventilated area. Avoid creating dust. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[4]

-

Storage: Keep containers tightly sealed in a dry, well-ventilated place. The compound is hygroscopic and should be protected from moisture. Recommended storage is refrigerated (2-8°C).[4][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

-

Hazardous Decomposition: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dimethyl L-Glutamate Hydrochloride 23150-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Dimethyl L-glutamate hydrochloride | C7H14ClNO4 | CID 12917568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 23150-65-4 CAS MSDS (L-Glutamic acid dimethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. L-Glutamic acid dimethyl ester hydrochloride | 23150-65-4 [chemicalbook.com]

- 10. N-methyl-L-glutamic acid | CAS#:35989-16-3 | Chemsrc [chemsrc.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide on the Core Mechanism of Action of H-N-Me-Glu(OMe)-OH.HCl

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the available scientific information on H-N-Me-Glu(OMe)-OH.HCl and its likely active metabolite, N-Methyl-L-glutamic acid. The information regarding the mechanism of action is based on the current understanding of glutamate receptor pharmacology.

Introduction

This compound, chemically known as N-Methyl-L-glutamic acid 5-methyl ester hydrochloride, is a derivative of the excitatory neurotransmitter L-glutamic acid. Due to the limited direct research on this specific compound, this guide is based on the strong scientific premise that this compound functions as a prodrug . In this proposed mechanism, the methyl ester group is cleaved by endogenous esterases in vivo to release the pharmacologically active molecule, N-Methyl-L-glutamic acid . The hydrochloride salt is included to enhance the stability and solubility of the compound and does not contribute to its mechanism of action.

N-Methyl-L-glutamic acid is recognized as a selective agonist for certain subtypes of glutamate receptors, making it a valuable tool in neuropharmacology research for investigating synaptic transmission and plasticity.[1] This guide will focus on the presumed bioactivation of the parent compound and the subsequent mechanism of action of N-Methyl-L-glutamic acid on its target receptors.

Proposed Bioactivation of this compound

The initial step in the mechanism of action of this compound is its conversion to N-Methyl-L-glutamic acid. This bioactivation is presumed to occur via hydrolysis of the methyl ester bond, a reaction catalyzed by ubiquitous esterase enzymes present in plasma and various tissues. This is a common strategy in drug design to improve the pharmacokinetic properties of a compound.

Pharmacodynamics of N-Methyl-L-glutamic acid

The primary mechanism of action of N-Methyl-L-glutamic acid is its interaction with ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.

N-Methyl-L-glutamic acid is an agonist at specific subtypes of glutamate receptors. The N-methylation of the amino acid confers a degree of selectivity, particularly for the N-methyl-D-aspartate (NMDA) receptor .[2][3][4] While it may also interact with other glutamate receptors, such as the AMPA and kainate receptors, its most well-characterized effects are mediated through the NMDA receptor.

Ionotropic glutamate receptors are classified into three main subtypes:

-

NMDA Receptors: Crucial for synaptic plasticity, learning, and memory.[5][6]

-

AMPA Receptors: Mediate fast, moment-to-moment excitatory neurotransmission.[6][7]

-

Kainate Receptors: Involved in both excitatory neurotransmission and the modulation of neurotransmitter release.[8][9]

Upon binding to the NMDA receptor, N-Methyl-L-glutamic acid, in conjunction with the co-agonist glycine or D-serine, induces a conformational change that opens the receptor's ion channel. The NMDA receptor is unique in that its channel is blocked by a magnesium ion (Mg²⁺) at resting membrane potentials. This block is only relieved when the postsynaptic membrane is depolarized, typically by the activation of nearby AMPA receptors.[5]

The activation of the NMDA receptor allows for the influx of sodium (Na⁺) and, most importantly, calcium (Ca²⁺) ions into the postsynaptic neuron. Calcium acts as a critical second messenger, initiating a cascade of intracellular signaling events.

Key downstream signaling pathways activated by NMDA receptor-mediated Ca²⁺ influx include:

-

Activation of Protein Kinases:

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): A key enzyme in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. CaMKII can phosphorylate various substrates, including AMPA receptors, increasing their conductance and promoting their insertion into the postsynaptic membrane.

-

Protein Kinase C (PKC): Another kinase involved in synaptic plasticity and the modulation of ion channel activity.

-

-

Activation of Nitric Oxide Synthase (nNOS):

-

The influx of Ca²⁺ can activate neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). NO is a retrograde messenger that can diffuse back to the presynaptic terminal to enhance neurotransmitter release.

-

-

Gene Expression and Protein Synthesis:

-

Prolonged or repeated NMDA receptor activation can lead to changes in gene expression through the activation of transcription factors like CREB (cAMP response element-binding protein). This can result in long-lasting changes in synaptic structure and function.

-

Quantitative Data

| Compound | Receptor Target | Measurement | Value | Reference |

| N-methyl-D-aspartate | L-glutamate binding sites (A1 subtype) | Kᵢ | 7.2 x 10⁻⁶ M | [10] |

This table is intended for illustrative purposes, as direct quantitative data for N-Methyl-L-glutamic acid is sparse.

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are standard methodologies used to characterize compounds acting on glutamate receptors.

This method is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Kᵢ of N-Methyl-L-glutamic acid for NMDA receptors.

-

Methodology:

-

Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).

-

Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of N-Methyl-L-glutamic acid.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of radioactivity on the filters using liquid scintillation counting.

-

The Kᵢ value is calculated from the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-methyl-D-aspartate-sensitive [3H]glutamate binding sites in brain synaptic membranes treated with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for N-methyl-D-aspartate and AMPA subtypes of the glutamate receptor on substantia nigra dopamine neurons: possible preferential role for N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective association of N-methyl aspartate and quisqualate types of L-glutamate receptor with brain postsynaptic densities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

- 8. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kainate receptor - Wikipedia [en.wikipedia.org]

- 10. Selective association of N-methyl aspartate and quisqualate types of L-glutamate receptor with brain postsynaptic densities - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of N-Methylated Glutamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylated derivatives of glutamic acid, most notably N-methyl-D-aspartic acid (NMDA), represent a critical class of compounds in neuroscience research and drug development. Their profound influence on the central nervous system is primarily mediated through their interaction with NMDA receptors and, to a lesser extent, excitatory amino acid transporters (EAATs). This technical guide provides an in-depth overview of the biological activity of these derivatives, focusing on their structure-activity relationships, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The biological activity of N-methylated glutamic acid derivatives is typically quantified by their binding affinity (Ki), the concentration required for 50% of maximal effect (EC50) for agonists, and the concentration that inhibits 50% of a response (IC50) for antagonists. The following tables summarize available quantitative data for various N-methylated glutamic acid analogs and related compounds at NMDA receptors and EAATs.

Table 1: NMDA Receptor Agonist and Antagonist Activity of N-Methylated Glutamic Acid Derivatives and Analogs

| Compound | Target | Assay Type | Species | Preparation | Activity | Value | Reference |

| N-Methyl-D-aspartic acid (NMDA) | NMDA Receptor | Agonist-induced depolarization | Rat | Cortical wedge | EC50 | ~2-5 µM | [1] |

| trans-1-Aminocyclobutane-1,3-dicarboxylic acid | NMDA Receptor | Agonist-induced depolarization | Rat | Cortical wedge | Relative Potency | ~20x NMDA | [1] |

| cis-1-Aminocyclobutane-1,3-dicarboxylic acid | NMDA Receptor | Agonist-induced depolarization | Rat | Cortical wedge | Relative Potency | ~0.3x NMDA | [1] |

| 1,2,3,4-Tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid | NMDA Receptor | [3H]CPP Binding | Rat | Brain membranes | IC50 | 270 nM | [2] |

| cis-2,3-Piperidinedicarboxylic acid | NMDA Receptor | Electrophysiology | Rat | Cultured neurons | Antagonist Activity | - | [3] |

| cis-2,4-Piperidinedicarboxylic acid | NMDA Receptor | Electrophysiology | Rat | Cultured neurons | Antagonist Activity | - | [3] |

| trans-2,3-Piperidinedicarboxylic acid | NMDA Receptor | Electrophysiology | Rat | Cultured neurons | Agonist Activity | - | [3] |

| trans-2,4-Piperidinedicarboxylic acid | NMDA Receptor | Electrophysiology | Rat | Cultured neurons | Agonist Activity | - | [3] |

| cis-2,5-Piperidinedicarboxylic acid | NMDA Receptor | Electrophysiology | Rat | Cultured neurons | Agonist Activity | - | [3] |

Note: Comprehensive quantitative data for a wide range of structurally diverse N-methylated glutamic acid derivatives is limited in publicly available literature. The table presents a selection of available data to illustrate the structure-activity relationships.

Table 2: Inhibition of Excitatory Amino Acid Transporters (EAATs) by Glutamate Analogs

| Compound | Target | Assay Type | Species | Preparation | Activity | Value | Reference |

| threo-β-Hydroxyaspartate | Glutamate Transporters | [3H]-D-Aspartate Uptake | Mouse | Primary astrocyte cultures | IC50 | 319 µM | [4] |

| Kainic Acid | EAAT2 | Glutamate Uptake | Rat | Brain synaptosomes | Ki | 59 ± 18 µM | [5] |

| Dihydrokainate (DHK) | EAAT2 | Glutamate Uptake | - | - | Ki | - | [5] |

| L-trans-2,4-PDC | EAAT1/EAAT2/EAAT3 | Glutamate Uptake | - | - | Ki | 8 µM (EAAT2) | [5] |

Note: Data for direct N-methylated glutamic acid derivatives on EAATs is sparse. This table provides context with related glutamate analogs.

Experimental Protocols

The characterization of the biological activity of N-methylated glutamic acid derivatives relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For NMDA receptors, antagonists are often characterized by their ability to displace a radiolabeled ligand, such as [3H]MK-801, from the ion channel pore.

Protocol: [3H]MK-801 Binding Assay for NMDA Receptor Antagonists

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times.

-

The final pellet is resuspended in buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of test compound (N-methylated glutamic acid derivative) at various concentrations.

-

Add 100 µL of the prepared brain membrane homogenate (50-100 µg of protein).

-

Add 50 µL of [3H]MK-801 (final concentration ~1-5 nM).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application. This technique is the gold standard for characterizing the functional effects of compounds on NMDA receptors.

Protocol: Whole-Cell Patch-Clamp Recordings of NMDA Receptor Currents

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A).

-

Plate cells on glass coverslips for recording.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.01 glycine (pH 7.3 with NaOH).

-

Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.

-

Fill the pipette with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA (pH 7.3 with CsOH).

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) using a rapid perfusion system to evoke an inward current.

-

To test an antagonist, co-apply the N-methylated glutamic acid derivative with the agonists.

-

To test an agonist, apply the derivative in the presence of a co-agonist (glycine).

-

Record the resulting currents using an amplifier and digitize the data for analysis.

-

-

Data Analysis:

-

Measure the peak amplitude of the evoked currents.

-

For antagonists, calculate the percentage of inhibition of the control NMDA-evoked current.

-

For agonists, measure the amplitude of the current evoked by the test compound.

-

Construct dose-response curves to determine EC50 or IC50 values.

-

Calcium Flux Assays

Calcium influx through the NMDA receptor ion channel is a hallmark of its activation. Calcium flux assays provide a high-throughput method for screening compounds that modulate NMDA receptor activity.

Protocol: High-Throughput Calcium Flux Assay

-

Cell Preparation:

-

Seed HEK293 cells stably expressing NMDA receptors (e.g., GluN1/GluN2B) into a 384-well plate.

-

Incubate for 24 hours to allow for cell adherence.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution.

-

Incubate for 1 hour at 37°C.

-

Wash the cells with the assay buffer to remove excess dye.

-

-

Compound Addition and Signal Detection:

-

Use an automated liquid handling system to add the N-methylated glutamic acid derivatives at various concentrations to the wells.

-

Incubate for a short period (e.g., 10-20 minutes).

-

Add a solution containing NMDA (agonist) and glycine (co-agonist) to stimulate the receptors.

-

Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). The change in fluorescence is proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Normalize the data to control wells (no compound and maximal stimulation).

-

Plot the normalized response against the compound concentration to determine EC50 or IC50 values.

-

Signaling Pathways and Experimental Workflows

The biological effects of N-methylated glutamic acid derivatives that act on NMDA receptors are mediated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for predicting the physiological consequences of receptor modulation.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine), coupled with postsynaptic membrane depolarization to relieve the magnesium block, leads to an influx of Ca²⁺. This calcium influx acts as a second messenger, initiating a cascade of downstream signaling events.

References

- 1. Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between structure, conformational flexibility, and biological activity of agonists and antagonists at the N-methyl-D-aspartic acid subtype of excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trans-inhibition of glutamate transport prevents excitatory amino acid-induced glycolysis in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Ligand: An In-Depth Technical Guide to H-N-Me-Glu(OMe)-OH.HCl and its Presumed Role as a Glutamate Receptor Ligand

Disclaimer: Extensive literature searches did not yield specific pharmacological data for a compound with the exact nomenclature "H-N-Me-Glu(OMe)-OH.HCl" as a glutamate receptor ligand. The structural components of the name, particularly "N-Me-Glu," strongly suggest a relationship to the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. Therefore, this guide will focus on the well-characterized and closely related compound, N-methyl-D-aspartic acid (NMDA) , as a representative NMDA receptor agonist. The methodologies and signaling pathways described herein are directly applicable to the characterization of novel glutamate receptor ligands such as the one proposed.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacology, experimental characterization, and cellular signaling pathways associated with NMDA receptor agonists.

Introduction to Glutamate Receptors and the NMDA Receptor

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by a family of glutamate receptors. These receptors are broadly classified into two main groups: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels that mediate fast synaptic transmission, while mGluRs are G-protein coupled receptors that modulate synaptic activity.

The iGluRs are further subdivided into three families based on their selective agonists:

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors

-

Kainate receptors

-

NMDA (N-methyl-D-aspartate) receptors

The NMDA receptor is a unique and complex ion channel that plays a critical role in synaptic plasticity, a fundamental process for learning and memory.[1][2] Unlike other iGluRs, the activation of the NMDA receptor requires the binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine.[3] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane, making the NMDA receptor a "coincidence detector" that requires both presynaptic glutamate release and postsynaptic depolarization for activation.[2]

Quantitative Pharmacology of NMDA Receptor Agonists

The pharmacological activity of a ligand is quantified by its binding affinity, potency, and efficacy. For NMDA receptor agonists, these parameters are determined through various in vitro assays. The following tables summarize representative quantitative data for the archetypal agonist, NMDA.

| Parameter | Description | Typical Value for NMDA | Assay Type |

| Ki (nM) | Inhibitor constant; a measure of binding affinity. Lower values indicate higher affinity. | Varies by subunit composition | Radioligand Binding Assay |

| IC50 (nM) | Half-maximal inhibitory concentration; the concentration of a competing ligand that displaces 50% of a radioligand. | Varies by competing ligand and conditions | Radioligand Binding Assay |

| EC50 (µM) | Half-maximal effective concentration; the concentration of agonist that produces 50% of the maximal response. | 1 - 100 (subunit dependent) | Electrophysiology (e.g., Patch-Clamp) |

| Efficacy (%) | The maximal response produced by an agonist relative to the endogenous agonist (glutamate). | Full agonist (~100%) | Electrophysiology, Calcium Imaging |

Table 1: Quantitative Pharmacological Data for NMDA at NMDA Receptors

Note: The exact values can vary significantly depending on the specific NMDA receptor subunit composition (e.g., GluN2A, GluN2B, etc.) and the experimental conditions.

Experimental Protocols for Characterizing Glutamate Receptor Ligands

The characterization of a novel compound like this compound would involve a series of well-established experimental protocols to determine its pharmacological profile.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity of a test compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) or cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

-

Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled test compound.

-

Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons or cell lines, are the gold standard for functionally characterizing ion channel ligands.

Patch-Clamp Protocol Outline:

-

Cell Culture: Culture primary neurons or a cell line stably expressing the NMDA receptor subunits of interest.

-

Recording: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the cell membrane. The whole-cell configuration is then established to allow for voltage control of the cell and recording of ion channel currents.

-

Ligand Application: Perfuse the cell with an external solution containing the co-agonist (glycine or D-serine) and apply varying concentrations of the test agonist (e.g., this compound).

-

Data Acquisition: Record the resulting inward currents at a fixed holding potential (e.g., -60 mV).

-

Data Analysis: Plot the peak current amplitude against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (efficacy).

NMDA Receptor Signaling Pathways

Activation of the NMDA receptor leads to an influx of calcium (Ca2+), which acts as a critical second messenger to initiate a cascade of downstream signaling events. These pathways are fundamental to synaptic plasticity and other cellular processes.

Caption: Downstream signaling cascades initiated by NMDA receptor activation and calcium influx.

Experimental Workflow for Ligand Characterization

The process of characterizing a novel glutamate receptor ligand follows a logical progression from initial screening to in-depth functional analysis.

Caption: A typical workflow for the pharmacological characterization of a novel glutamate receptor ligand.

Conclusion

While the specific compound this compound is not well-documented in the scientific literature as a glutamate receptor ligand, its structural similarity to NMDA suggests it would likely interact with the NMDA receptor. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the characterization of such novel compounds. By employing radioligand binding assays, electrophysiology, and cellular imaging, researchers can elucidate the binding affinity, potency, efficacy, and downstream effects of new chemical entities targeting the glutamate system. This systematic approach is crucial for the development of novel therapeutics for a wide range of neurological and psychiatric disorders in which the NMDA receptor plays a pivotal role.

References

The Role of N-Methylated Glutamate Analogs in Neuroscience Research: A Technical Guide Focused on H-N-Me-Glu(OMe)-OH.HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of N-Methylated Glutamate Analogs

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in nearly all aspects of brain function, including synaptic plasticity, learning, and memory. The ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are crucial for these processes. N-methylated glutamate analogs, such as N-methyl-D-aspartate (NMDA) and, by extension, compounds like H-N-Me-Glu(OMe)-OH.HCl, are invaluable tools in neuroscience research. They act as specific agonists at the NMDA receptor, allowing for the precise investigation of its function and downstream effects.[1][2] Unlike the endogenous ligand glutamate, which also activates other glutamate receptors (AMPA and kainate receptors), NMDA's specificity for the NMDA receptor makes it an essential pharmacological tool.[2]

This compound is a derivative of glutamic acid, featuring both N-methylation and a methyl ester at the alpha-carboxyl group. While specific research detailing its unique pharmacological profile is scarce, its structural similarity to NMDA suggests it functions as an NMDA receptor agonist. The esterification may influence its solubility, cell permeability, and metabolism compared to its parent compound.

The NMDA Receptor: A Coincidence Detector

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation and its voltage-dependent block.

2.1. Subunit Composition: NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[3] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, channel conductance, and modulation by various compounds.

2.2. Mechanism of Activation: The activation of the NMDA receptor is a sophisticated process that acts as a "coincidence detector," requiring two simultaneous events:

-

Ligand Binding: Both glutamate (or an agonist like NMDA) must bind to the GluN2 subunits, and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunits.

-

Depolarization: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg2+). This block is only relieved when the postsynaptic membrane is sufficiently depolarized, typically by the activation of nearby AMPA receptors.

Upon the fulfillment of both conditions, the channel opens, allowing the influx of sodium (Na+) and, most importantly, calcium (Ca2+) ions. The influx of Ca2+ acts as a critical second messenger, initiating a cascade of intracellular signaling pathways.

Signaling Pathways Downstream of NMDA Receptor Activation

The influx of calcium through the NMDA receptor channel triggers a multitude of signaling cascades that are fundamental to synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

References

A Technical Guide to H-N-Me-Glu(OMe)-OH.HCl for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-N-Me-Glu(OMe)-OH.HCl (N-Methyl-L-glutamic acid 5-methyl ester hydrochloride), a specialized amino acid derivative of interest in neuroscience and peptide chemistry. Due to its limited commercial availability, this document outlines the properties of its immediate precursor, a detailed protocol for its synthesis, and its potential research applications based on the biological activity of structurally related compounds.

Compound Profile: Precursor and Target Molecule

Precursor: L-Glutamic Acid 5-Methyl Ester (H-Glu(OMe)-OH)

This commercially available compound serves as the starting material for the synthesis of its N-methylated counterpart.

Table 1: Physicochemical Properties of L-Glutamic Acid 5-Methyl Ester

| Property | Value | Reference |

| CAS Number | 1499-55-4 | [1][2] |

| Molecular Formula | C₆H₁₁NO₄ | [1][3] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [4] |

| Purity | ≥98.0% | [4] |

| Optical Rotation | +28.0 to +30.0° (c=2, 6mol/L HCl) | [4] |

| Melting Point | 182 °C (decomposes) | [1] |

| Solubility | Soluble in water. |

Target Compound: this compound

The target compound is the hydrochloride salt of N-methylated L-glutamic acid 5-methyl ester.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₄ClNO₄ |

| Molecular Weight | 211.64 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents. |

Experimental Protocols

As this compound is not commonly stocked by chemical suppliers, a synthetic approach is necessary. A standard method for the N-methylation of amino acids is reductive amination.

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the target compound from L-Glutamic acid 5-methyl ester.

Materials:

-

L-Glutamic acid 5-methyl ester

-

Formaldehyde (37% solution in water)

-

Palladium on carbon (10%)

-

Methanol

-

Hydrochloric acid (concentrated and 1M)

-

Diatomaceous earth

-

Hydrogen gas supply

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Dissolution: Dissolve L-Glutamic acid 5-methyl ester in methanol.

-

Addition of Formaldehyde: Add an equimolar amount of aqueous formaldehyde solution to the methanolic solution of the amino acid ester.

-

Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the reaction mixture.

-

Hydrogenation: Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) at a suitable pressure of hydrogen gas. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.

-

Acidification and Salt Formation: To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product, this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Potential Research Applications and Biological Significance

The primary interest in this compound likely stems from the known biological activity of N-methylated amino acids, particularly in the field of neuroscience.

Role in Neuroscience

N-Methyl-L-glutamic acid is a known agonist at glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.[5] The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a critical role in learning, memory, and neuronal development.[6][7]

It is hypothesized that this compound, as a more lipophilic derivative of N-Methyl-L-glutamic acid due to the methyl ester, may exhibit enhanced cell permeability, making it a valuable tool for studying the physiological and pathological roles of glutamate receptor signaling in vitro and potentially in vivo.

Glutamate Receptor Signaling

Glutamate is the major excitatory neurotransmitter in the mammalian brain. Its receptors are broadly classified into ionotropic and metabotropic receptors. The ionotropic receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[8] The binding of glutamate or an agonist like N-methyl-glutamate derivatives leads to the opening of the ion channel, resulting in depolarization of the neuronal membrane.

Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and depression.[5][6] Compounds that modulate glutamate receptors are therefore of significant interest for drug development.

Handling and Storage

As with most amino acid hydrochlorides, this compound should be stored in a cool, dry place, protected from light and moisture. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound represents a specialized chemical tool for researchers in neuroscience and medicinal chemistry. While its direct purchase is challenging, this guide provides a feasible synthetic route starting from a commercially available precursor. The potential for this compound to modulate glutamate receptor signaling, coupled with potentially enhanced cell permeability, makes it a valuable candidate for investigating the intricate mechanisms of neurotransmission and for the development of novel therapeutic agents targeting neurological disorders. Researchers are encouraged to perform thorough characterization of the synthesized compound to ensure its identity and purity before use in biological assays.

References

- 1. L -Glutamic acid 5-methyl ester 99 1499-55-4 [sigmaaldrich.com]

- 2. L-Glutamic Acid 5-Methyl Ester (5-Methyl L-Glutamate) BP EP USP CAS 1499-55-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. B24859.14 [thermofisher.com]

- 4. 5-Methyl L-Glutamate 1499-55-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Aspartic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of H-N-Me-Glu(OMe)-OH.HCl in Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are valuable building blocks in peptide chemistry, offering enhanced proteolytic stability, increased cell permeability, and conformational rigidity to synthetic peptides.[1] The incorporation of N-methyl-L-glutamic acid γ-methyl ester hydrochloride (H-N-Me-Glu(OMe)-OH.HCl) into peptide sequences via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents unique opportunities for designing novel peptidomimetics and therapeutic peptides. However, the steric hindrance introduced by the N-methyl group and the presence of a methyl ester on the side chain necessitate specific considerations and optimized protocols for successful synthesis.

These application notes provide a comprehensive guide to the use of this compound in Fmoc SPPS, covering coupling strategies, monitoring of the reaction, and the crucial on-resin saponification of the methyl ester side chain for further modification or cyclization.

Properties and Handling of Fmoc-N-Me-Glu(OMe)-OH

Prior to its use in SPPS, the free amino acid this compound must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-N-Me-Glu(OMe)-OH is a white solid soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Storage: Store the Fmoc-protected amino acid at 2-8°C to maintain its stability.

Challenges in Incorporating N-Methylated Amino Acids

The primary challenges associated with the incorporation of N-methylated amino acids like Fmoc-N-Me-Glu(OMe)-OH in Fmoc SPPS are:

-

Steric Hindrance: The N-methyl group sterically hinders the amino group, making the coupling reaction to the growing peptide chain more difficult and often resulting in lower yields compared to their non-methylated counterparts.[2]

-

Difficult Coupling Monitoring: The secondary amine of N-methylated amino acids does not give a positive result with the standard ninhydrin (Kaiser) test, making it difficult to monitor the completion of the coupling reaction.[3]

-

Potential for Side Reactions: Incomplete couplings can lead to deletion sequences. Additionally, the synthesis of peptides rich in N-methylated amino acids can be prone to side reactions like diketopiperazine formation, especially at the dipeptide stage.[2][4]

Experimental Protocols

Coupling of Fmoc-N-Me-Glu(OMe)-OH

Due to the steric hindrance of the N-methyl group, standard coupling conditions may not be sufficient to achieve high coupling efficiency. More potent activating reagents are required.

Recommended Coupling Reagents and Conditions:

| Coupling Reagent | Base | Solvent | Activation Time | Coupling Time |

| HATU (4 equiv.) | DIEA (8 equiv.) | DMF or NMP | 5 min | 1 - 4 hours |

| PyAOP (4 equiv.) | DIEA (8 equiv.) | DMF or NMP | 5 min | 1 - 4 hours |

| PyBOP/HOAt (4 equiv. each) | DIEA (8 equiv.) | DMF or NMP | 5 min | 1 - 4 hours |

Protocol for HATU Coupling:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

In a separate vial, dissolve Fmoc-N-Me-Glu(OMe)-OH (4 equivalents relative to resin loading) and HATU (3.8 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the amino acid/HATU solution and allow to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1 to 4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

Monitoring the Coupling Reaction

As the ninhydrin test is not effective for secondary amines, alternative methods must be used to monitor the completion of the coupling reaction.

-